Cas no 590372-08-0 (2-Bromo-8-iodo-4-(trifluoromethyl)quinoline)

2-Bromo-8-iodo-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its distinct substitution pattern—bromine at the 2-position, iodine at the 8-position, and a trifluoromethyl group at the 4-position—makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling precise structural modifications. The electron-withdrawing trifluoromethyl group enhances reactivity and stability, while the halogens serve as handles for further functionalization. This compound is particularly valuable in the development of bioactive molecules, including potential drug candidates, due to its ability to introduce complexity and diversity into molecular frameworks. Its high purity and well-defined structure ensure reproducibility in advanced synthetic applications.
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline structure
590372-08-0 structure
Product name:2-Bromo-8-iodo-4-(trifluoromethyl)quinoline
CAS No:590372-08-0
MF:C10H4NF3BrI
MW:401.94866
MDL:MFCD08741359
CID:1091933
PubChem ID:11003931

2-Bromo-8-iodo-4-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline
    • SB73192
    • SY353179
    • AKOS016038800
    • MFCD08741359
    • 590372-08-0
    • MDL: MFCD08741359
    • Inchi: InChI=1S/C10H4BrF3IN/c11-8-4-6(10(12,13)14)5-2-1-3-7(15)9(5)16-8/h1-4H
    • InChI Key: NAXMHUNFVJEUMS-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=C1)I)N=C(C=C2C(F)(F)F)Br

Computed Properties

  • Exact Mass: 400.85192
  • Monoisotopic Mass: 400.85239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9Ų
  • XLogP3: 4.7

Experimental Properties

  • PSA: 12.89

2-Bromo-8-iodo-4-(trifluoromethyl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM144966-1g
2-bromo-8-iodo-4-(trifluoromethyl)quinoline
590372-08-0 95%
1g
$*** 2023-05-30
Crysdot LLC
CD11098659-1g
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline
590372-08-0 95+%
1g
$698 2024-07-18
Chemenu
CM144966-1g
2-bromo-8-iodo-4-(trifluoromethyl)quinoline
590372-08-0 95%
1g
$660 2021-08-05
Alichem
A189006509-1g
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline
590372-08-0 95%
1g
$613.44 2023-09-01
eNovation Chemicals LLC
D298297-1g
2-bromo-4-(trifluoromethyl)-8-iodoquinoline
590372-08-0 95%
1g
$980 2025-02-19
eNovation Chemicals LLC
D298297-1g
2-bromo-4-(trifluoromethyl)-8-iodoquinoline
590372-08-0 95%
1g
$980 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1947796-1g
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline
590372-08-0 98%
1g
¥24034.00 2024-05-07
eNovation Chemicals LLC
D298297-1g
2-bromo-4-(trifluoromethyl)-8-iodoquinoline
590372-08-0 95%
1g
$980 2025-02-25

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.